molecular formula C16H13NO5 B5567872 3-acetylphenyl 3-methyl-4-nitrobenzoate

3-acetylphenyl 3-methyl-4-nitrobenzoate

Cat. No.: B5567872
M. Wt: 299.28 g/mol
InChI Key: WCYHOEWXJJNWOS-UHFFFAOYSA-N
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Description

3-acetylphenyl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further esterified with 3-methyl-4-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetylphenyl 3-methyl-4-nitrobenzoate typically involves the esterification of 3-methyl-4-nitrobenzoic acid with 3-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-acetylphenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Oxidation: 3-acetylphenyl 3-methyl-4-aminobenzoate.

    Reduction: 3-hydroxyphenyl 3-methyl-4-nitrobenzoate.

    Substitution: 3-acetylphenol and 3-methyl-4-nitrobenzoic acid.

Scientific Research Applications

3-acetylphenyl 3-methyl-4-nitrobenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and other organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-acetylphenyl 3-methyl-4-nitrobenzoate depends on its specific application. For instance, if it is used as an antimicrobial agent, it may exert its effects by disrupting the cell membrane of microorganisms or inhibiting essential enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-acetylphenyl 4-nitrobenzoate: Similar structure but lacks the methyl group on the benzoate ring.

    3-methylphenyl 3-methyl-4-nitrobenzoate: Similar structure but lacks the acetyl group on the phenyl ring.

    4-acetylphenyl 3-methyl-4-nitrobenzoate: Similar structure but with the acetyl group on the para position of the phenyl ring.

Uniqueness

3-acetylphenyl 3-methyl-4-nitrobenzoate is unique due to the specific positioning of the acetyl, methyl, and nitro groups, which can influence its reactivity and properties

Properties

IUPAC Name

(3-acetylphenyl) 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10-8-13(6-7-15(10)17(20)21)16(19)22-14-5-3-4-12(9-14)11(2)18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYHOEWXJJNWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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